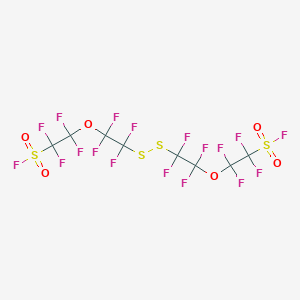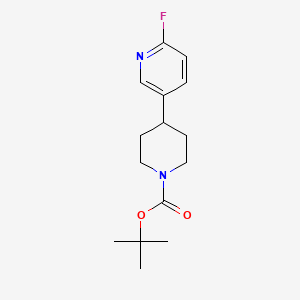
2-Imino-1,2-dihydroquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-1,2-dihydroquinolin-1-amine is a chemical compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies . It is known for its unique structure, which includes a quinoline ring system with an imino group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-1,2-dihydroquinolin-1-amine typically involves a multi-step process. One common method includes the reaction of 2-aminobenzaldehyde with terminal alkynes and sulfonyl azides in the presence of a copper catalyst (CuCl) . This method is known for its mild reaction conditions and high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research can be scaled up for industrial purposes. The use of copper catalysis and mild reaction conditions makes it feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Imino-1,2-dihydroquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the imino group, to form various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Imino-1,2-dihydroquinolin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-Imino-1,2-dihydroquinolin-1-amine involves its interaction with various molecular targets and pathways. The imino and amine groups in its structure allow it to form hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the imino and amine groups.
2-Aminoquinoline: Similar to 2-Imino-1,2-dihydroquinolin-1-amine but with an amino group instead of an imino group.
1,2-Dihydroquinoline: Lacks the imino group but shares the dihydroquinoline structure.
Uniqueness: this compound is unique due to the presence of both imino and amine groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively compared to its similar counterparts.
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-iminoquinolin-1-amine |
InChI |
InChI=1S/C9H9N3/c10-9-6-5-7-3-1-2-4-8(7)12(9)11/h1-6,10H,11H2 |
InChI Key |
WDRONSIUETVCRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N)N2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B12063803.png)






![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
![6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063855.png)


![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)

